3-Methoxytyrosine
CAS No.: 586954-09-8
Cat. No.: VC0196585
Molecular Formula: C10H13NO4
Molecular Weight: 214.23 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 586954-09-8 |
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Molecular Formula | C10H13NO4 |
Molecular Weight | 214.23 g/mol |
IUPAC Name | (2R)-2-amino-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]propanoic acid |
Standard InChI | InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m1/s1/i1D3 |
Standard InChI Key | PFDUUKDQEHURQC-ISLPBHIQSA-N |
Isomeric SMILES | [2H]C([2H])([2H])OC1=C(C=CC(=C1)C[C@H](C(=O)O)N)O |
SMILES | COC1=C(C=CC(=C1)CC(C(=O)O)N)O |
Canonical SMILES | COC1=C(C=CC(=C1)CC(C(=O)O)N)O |
Chemical Structure and Properties
3-Methoxytyrosine belongs to the class of organic compounds known as tyrosine derivatives, which are compounds containing tyrosine or a derivative resulting from reaction at the amino group, carboxy group, or replacement of any hydrogen by a heteroatom . As a modified amino acid, it shares structural similarities with tyrosine but contains a methoxy group at the third carbon position.
Molecular Characteristics
The detailed chemical properties of 3-methoxytyrosine are summarized in the following table:
Property | Value |
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Chemical Formula | C₁₀H₁₃NO₄ |
IUPAC Name | 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |
CAS Number | 7636-26-2 |
Average Molecular Weight | 211.2145 g/mol |
Monoisotopic Molecular Weight | 211.084457909 g/mol |
InChI Key | PFDUUKDQEHURQC-UHFFFAOYSA-N |
3-Methoxytyrosine features a benzene ring with hydroxyl and methoxy substituents, along with an amino acid side chain . This structure gives it specific biochemical properties that influence its role in metabolic pathways, particularly those involving catecholamines.
Classification and Nomenclature
In biochemical classifications, 3-methoxytyrosine is categorized as follows:
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Kingdom: Organic compounds
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Super Class: Organic acids and derivatives
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Class: Carboxylic acids and derivatives
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Sub Class: Amino acids, peptides, and analogues
The compound is known by several names in scientific literature, with 3-methoxytyrosine, 3-O-methyldopa, and vanilalanine being the most common . These nomenclature variations can sometimes lead to confusion in research contexts, highlighting the importance of standardized terminology.
Biochemical Role and Metabolism
3-Methoxytyrosine plays a significant role in pathways related to catecholamine metabolism, particularly in relation to dopamine synthesis and degradation. Its presence and concentration in biological systems provide valuable insights into the functioning of these critical pathways.
Metabolic Pathway Involvement
The compound is closely associated with the dopaminergic system, where it serves as an intermediate or byproduct in several metabolic pathways . The normal metabolism of tyrosine leads to the formation of L-DOPA (L-3,4-dihydroxyphenylalanine), which is subsequently converted to dopamine by aromatic L-amino acid decarboxylase (AADC). When these pathways are altered, either through genetic defects or pharmacological intervention, 3-methoxytyrosine levels can be significantly affected .
Enzymatic Interactions
Several key enzymes interact with 3-methoxytyrosine or influence its concentration in biological systems:
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Aromatic L-amino acid decarboxylase (AADC) - Deficiency of this enzyme leads to elevated levels of 3-methoxytyrosine due to impaired conversion of L-DOPA to dopamine .
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Catechol-O-methyltransferase (COMT) - This enzyme is involved in the methylation of catecholamines and their precursors, potentially contributing to 3-methoxytyrosine formation .
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Monoamine oxidase (MAO) - Works in conjunction with other enzymes in the catecholamine metabolism pathway, indirectly affecting 3-methoxytyrosine levels .
Research on rats has shown that administration of L-3-methoxytyrosine can attenuate the formation of L-DOPA and 5-hydroxytryptophan by approximately 25% in brain tissue, suggesting that it may influence the broader monoamine synthesis pathway .
Clinical Significance
The most significant clinical applications of 3-methoxytyrosine relate to its role as a biomarker for specific metabolic disorders and its value in diagnostic medicine.
Diagnostic Biomarker for AADC Deficiency
3-Methoxytyrosine is one of the main biochemical markers for Aromatic L-amino acid decarboxylase (AADC) deficiency, an inborn error of metabolism that affects serotonin and dopamine biosynthesis . This rare genetic disorder is characterized by:
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Developmental delay
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Hypotonia (low muscle tone)
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Extrapyramidal movements (involuntary movements)
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Oculogyric crises (spasmodic movements of the eyeballs)
Diagnosis of AADC deficiency is based on an abnormal neurotransmitter metabolite profile in cerebrospinal fluid (CSF) and reduced AADC activity in plasma . In affected patients, 3-methoxytyrosine is typically elevated in CSF, plasma, and urine, making it a valuable diagnostic indicator .
Association with Other Disorders
Beyond AADC deficiency, 3-methoxytyrosine has been linked to several other medical conditions:
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Epilepsy (early-onset, vitamin B6-dependent forms)
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Pyridoxamine 5'-phosphate oxidase deficiency
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Sepiapterin reductase deficiency
These associations highlight the compound's relevance across multiple neurological and metabolic conditions, enhancing its diagnostic value in clinical settings.
Research Findings on Physiological Effects
Effects on Brain Chemistry
Studies on rats administered with L-3-methoxytyrosine (100 or 300 mg/kg, intraperitoneal injection) revealed the following impacts on brain chemistry:
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Brain levels of dopamine and noradrenaline remained unchanged after administration .
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The formation of L-DOPA and 5-hydroxytryptophan was reduced by approximately 25% in brain tissue .
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The effect on neurotransmitter precursors was accompanied by a decrease in brain tryptophan concentration .
These findings suggest that 3-methoxytyrosine can inhibit monoamine synthesis without necessarily altering existing neurotransmitter levels, indicating a potential role in regulating the rate of neurotransmitter production.
Analytical Detection and Applications
The detection and quantification of 3-methoxytyrosine in biological samples have important applications in both clinical diagnostics and specialized fields such as anti-doping testing.
Analytical Methods
Recent advances in analytical chemistry have enabled increasingly sensitive and specific detection of 3-methoxytyrosine:
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A rapid protein precipitation method has been developed to isolate target compounds from as little as 100 μL of plasma .
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Liquid chromatography-high resolution mass spectrometry (LC-HRMS) using an IMTAKT Intrada amino acid column provides quantitative analysis with a lower limit of quantification of 5 ng/mL .
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These methods allow for reliable detection at physiologically and pathologically relevant concentrations.
Reference Ranges and Thresholds
While these specific values pertain to equine samples, similar principles are applied in human diagnostics to establish clinically relevant reference ranges.
Applications in Anti-Doping
3-Methoxytyrosine has found specific application in anti-doping testing, particularly in equestrian sports:
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It serves as an indicator of dopaminergic manipulation in equine plasma .
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The compound can help detect the use of catechol-O-methyltransferase inhibitors, which may mask doping agents like levodopa .
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An administration study of Stalevo® (containing 800 mg L-DOPA, 200 mg carbidopa, 1600 mg entacapone) in 12 horses revealed elevated 3-methoxytyrosine concentrations persisting for 24 hours post-administration .
This application demonstrates the broader utility of 3-methoxytyrosine detection beyond clinical diagnostics, highlighting its value in regulatory and forensic contexts.
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